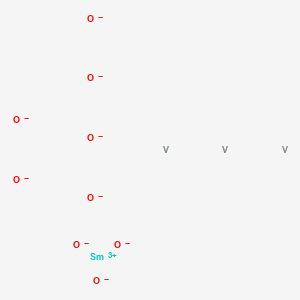

Samarium trivanadium nonaoxide

説明

Samarium(III) oxide (Sm₂O₃), also known as samaria, is a rare-earth oxide with the molecular formula Sm₂O₃ and a molecular weight of 348.70–348.72 g/mol (minor variations due to rounding) . It is a fine, micro-brown powder that is odorless, insoluble in water, and stable under standard conditions . Its high melting point (~2300°C) and ability to absorb atmospheric CO₂ make it suitable for specialized applications in ceramics, optics, and catalysis .

特性

CAS番号 |

13692-91-6 |

|---|---|

分子式 |

O9SmV3-15 |

分子量 |

447.176 |

IUPAC名 |

oxygen(2-);samarium(3+);vanadium |

InChI |

InChI=1S/9O.Sm.3V/q9*-2;+3;;; |

InChIキー |

FNSXBEVRHDYVFK-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Sm+3] |

同義語 |

samarium trivanadium nonaoxide |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Contradictions

- Molecular Weight Discrepancy : Sm₂O₃’s molecular weight varies slightly across sources (348.70 vs. 348.72), likely due to rounding differences in isotopic calculations .

- Safety Data Gaps : Er₂O₃ lacks detailed chronic toxicity studies compared to Sm₂O₃, which has established LD₅₀ values (>5 gm/kg in rats) .

- Nanoparticle Behavior: Sm₂O₃ nanoparticles show enhanced reactivity and catalytic efficiency compared to bulk material, but their environmental impact remains understudied .

Q & A

Q. What synthesis methodologies are recommended for preparing high-purity samarium-vanadium oxide compounds?

To synthesize samarium-vanadium oxides, solid-state reactions or sol-gel methods are commonly employed. For example, samarium oxide (Sm₂O₃) precursors can be combined with vanadium oxides (e.g., V₂O₅) under controlled annealing temperatures (e.g., 800–1200°C) to form ternary oxides. Ensure stoichiometric ratios are verified via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS). Vacuum drying (60 minutes at 100°C) is critical to minimize hydroxyl contamination . For nanoparticle systems, solvothermal synthesis with size-controlled templates (e.g., surfactants) ensures uniformity in particle distribution (<100 nm) .

Q. Which characterization techniques are essential for structural and compositional analysis of samarium-vanadium oxides?

- XRD : Confirms crystallographic phase purity and identifies secondary phases (e.g., unreacted Sm₂O₃ or V₂O₅).

- Raman/IR Spectroscopy : Detects metal-oxygen bonding modes (e.g., Sm–O–V linkages) and lattice defects .

- Transmission Electron Microscopy (TEM) : Resolves particle size and morphology (e.g., 20–30 nm nanoparticles vs. micron-scale aggregates) .

- X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states (Sm³⁺, V⁵⁺/V⁴⁺) and surface composition .

Advanced Research Questions

Q. How do particle size variations (micro vs. nano) influence optical and catalytic properties in samarium-vanadium oxides?

Nanoparticles (20–30 nm) exhibit enhanced surface-to-volume ratios, leading to higher catalytic activity and redshifted optical absorption edges compared to micron-scale particles. For instance, samarium oxide nanoparticles in tellurite glass reduce the optical bandgap (from 3.2 eV to 2.8 eV) and increase electronic polarization, critical for photonic applications . In photocatalytic composites (e.g., In₂S₃/SmOOH), smaller particle sizes improve charge separation efficiency by 40–60% under visible light . Use dynamic light scattering (DLS) and BET surface area analysis to correlate size-effects with performance metrics.

Q. How can researchers address contradictions in reported catalytic activity data for samarium-vanadium oxides under varying thermal conditions?

Discrepancies often arise from differences in synthesis parameters (e.g., annealing atmosphere, ramp rates). For example:

- Oxidizing vs. Inert Atmospheres : Sm³⁺ may partially reduce to Sm²⁺ under H₂/N₂ flow, altering redox activity .

- Thermal History : Rapid quenching vs. slow cooling affects crystallinity and defect density.

Methodological Solution : Standardize thermal profiles and employ in situ XRD to monitor phase transitions during heating. Cross-validate catalytic data using multiple techniques (e.g., gas chromatography for CO₂ reduction, UV-Vis for dye degradation kinetics) .

Q. What experimental controls are critical for reproducibility in photocatalytic studies of samarium-vanadium composites?

- Light Intensity Calibration : Use a radiometer to ensure consistent photon flux (e.g., 100 mW/cm² for solar simulators).

- Charge Scavenger Ratios : Optimize sacrificial agent concentrations (e.g., 10 vol% methanol for hole scavenging) to avoid masking true photocatalytic efficiency.

- Surface Passivation : Pre-treat samples with UV-Ozone to remove organic contaminants that may block active sites .

- Environmental Controls : Maintain constant humidity (e.g., 45% RH) and temperature (25°C) during testing to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。